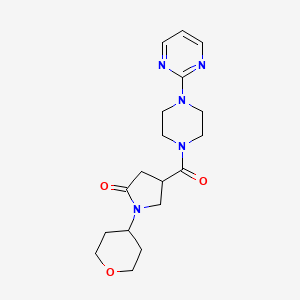

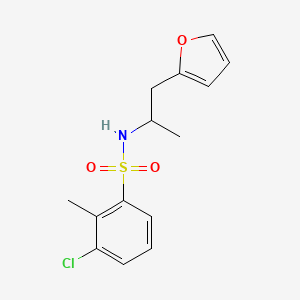

![molecular formula C13H19NOS B2703356 4-[(Benzylamino)methyl]thian-4-ol CAS No. 1595887-29-8](/img/structure/B2703356.png)

4-[(Benzylamino)methyl]thian-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(Benzylamino)methyl]thian-4-ol, also known as BAT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thian-4-ol derivative with a benzylamino group attached to the fourth carbon atom. The compound has shown promising results in various studies, and its synthesis, mechanism of action, and potential applications will be discussed in

Applications De Recherche Scientifique

Photoinduced Intramolecular Charge Transfer

The photochemical behavior of compounds related to "4-[(Benzylamino)methyl]thian-4-ol," particularly trans-4-(N-arylamino)stilbene derivatives, has been extensively studied. Research demonstrates that the photochemical properties of these compounds vary significantly depending on the substituent in the N-aryl group. This variance is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in certain derivatives, highlighting the compound's relevance in understanding photochemical reactions and potential applications in photophysics and photochemistry (Yang et al., 2004).

Synthesis of Hydroxy-Substituted Derivatives

In the realm of synthetic chemistry, "this compound" derivatives have been utilized as building blocks for drug discovery. An elegant pathway has been developed for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the compound's utility in expanding the chemical space around molecules studied as ligands for various targets (Durcik et al., 2020).

Antimicrobial and Antifungal Activities

The compound and its derivatives have shown potential in antimicrobial and antifungal applications. A study on the green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates revealed significant in vitro antimicrobial and antifungal activities against various strains, underlining the compound's relevance in developing new antibacterial and antifungal agents (Bhat et al., 2015).

Inhibition of Proteolytic Enzymes

Derivatives of "this compound" have been identified as competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin. This discovery is pivotal for understanding the molecular basis of enzyme inhibition and could lead to the development of therapeutic agents targeting these enzymes (Markwardt et al., 1968).

Conformational and Steric Aspects in Bioactivity

Research into the conformational and steric aspects of benzylamines, including compounds structurally related to "this compound," has provided insights into their inhibition of phenylethanolamine N-methyltransferase (PNMT). This research aids in understanding how structural features affect bioactivity, offering a foundation for designing more potent inhibitors (Grunewald et al., 1988).

Propriétés

IUPAC Name |

4-[(benzylamino)methyl]thian-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c15-13(6-8-16-9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELUNPRXWUTTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)

![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)

![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)

![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)